molecular formula C24H21ClFN5O2S B2874500 N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1170908-12-9

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2874500
CAS No.: 1170908-12-9
M. Wt: 497.97
InChI Key: UDDACRHJUXPQPV-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O2S and its molecular weight is 497.97. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClFN5O2S, with a molecular weight of 497.97 g/mol. The compound features several functional groups, including a thiazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to thiazole derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. One study reported that thiazole derivatives exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole moiety plays a crucial role in these activities .

Anticancer Potential

The anticancer potential of compounds similar to this compound has also been investigated. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. For example, certain thiazole derivatives demonstrated cytotoxic effects in various cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth .

Anti-inflammatory Effects

Compounds with similar scaffolds have been tested for anti-inflammatory properties. A study highlighted that certain thiazole derivatives showed promising results in reducing inflammation markers in vitro. This suggests that the compound may possess anti-inflammatory activity, which warrants further investigation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of electron-withdrawing groups, such as the chlorobenzyl and fluorophenyl groups in this compound, may enhance its biological activity by improving binding affinity to target proteins or enzymes involved in disease processes .

Case Studies and Research Findings

  • Antibacterial Activity : A study screened various thiazole derivatives against multiple bacterial strains and found that modifications to the thiazole ring significantly affected antibacterial potency. Compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Cytotoxicity : In vitro assays demonstrated that certain derivatives of thiazoles had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior cytotoxicity against specific cancer cell lines .
  • Inflammation Models : Experimental models using animal subjects showed that thiazole-based compounds significantly reduced inflammatory responses compared to controls, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O2S/c25-18-6-2-1-5-16(18)13-27-19(32)14-31-23(33)21-22(34-24(28-21)30-11-3-4-12-30)20(29-31)15-7-9-17(26)10-8-15/h1-2,5-10H,3-4,11-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDACRHJUXPQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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